2-Amino-2,2-dicyclopropylacetic acid

説明

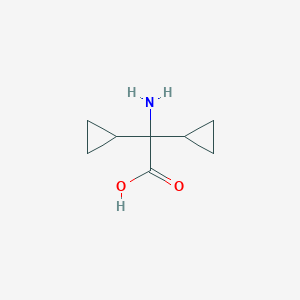

2-Amino-2,2-dicyclopropylacetic acid is a cyclopropane-containing non-proteinogenic amino acid characterized by two cyclopropyl groups and an amino moiety attached to the α-carbon of the acetic acid backbone. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.

特性

CAS番号 |

6321-21-7 |

|---|---|

分子式 |

C8H13NO2 |

分子量 |

155.19 g/mol |

IUPAC名 |

2-amino-2,2-dicyclopropylacetic acid |

InChI |

InChI=1S/C8H13NO2/c9-8(7(10)11,5-1-2-5)6-3-4-6/h5-6H,1-4,9H2,(H,10,11) |

InChIキー |

XURKQOZJWNQCDW-UHFFFAOYSA-N |

SMILES |

C1CC1C(C2CC2)(C(=O)O)N |

正規SMILES |

C1CC1C(C2CC2)(C(=O)O)N |

他のCAS番号 |

6321-21-7 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Cyclopropylglycine (2-Amino-2-cyclopropylacetic Acid)

Structure : Lacks the second cyclopropyl group, featuring only one cyclopropane ring.

Properties :

- Solubility : Higher aqueous solubility compared to the dicyclopropyl analog due to reduced hydrophobicity.

- Synthesis : Prepared via Strecker synthesis or enzymatic resolution .

Applications : Used as a conformational constraint in peptide design to mimic proline .

2-Amino-2-(1-methylcyclopropyl)acetic Acid

Structure : Features a methyl-substituted cyclopropane ring, altering steric bulk.

Properties :

- Metabolic Stability: Enhanced resistance to enzymatic degradation compared to non-methylated analogs due to steric hindrance . Applications: Investigated as a building block for antiviral agents and enzyme inhibitors .

Fluorinated Cyclopropane Derivatives (e.g., 1-Amino-2,2-difluorocyclopropane)

Structure : Fluorine atoms replace hydrogen on the cyclopropane ring.

Properties :

- Electron Effects: Fluorine inductively withdraws electrons, increasing acidity of the amino group.

- Bioactivity: Serves as an intermediate for fluoroquinolone antibiotics (e.g., compounds with broad-spectrum antibacterial activity) . Synthesis: Achieved via fluorination of cyclopropane precursors under radical conditions .

Comparison with Functionalized Derivatives

Ester Derivatives (e.g., Ethyl 2-amino-2-cyclopropylacetate)

Structure : Ethyl ester replaces the carboxylic acid group.

Properties :

- Reactivity : The ester group facilitates nucleophilic acyl substitution, making it a versatile synthetic intermediate.

- Applications : Used in peptide coupling reactions and as a precursor to cyclopropane-containing drugs .

Diphosphonic Acid Derivatives (e.g., 2-[(2-Amino-2,2-diphosphono)ethyloxy]-benzoic Acid)

Structure : Incorporates a diphosphonic group linked via an ether bond.

Properties :

- Chelation : Strong affinity for calcium ions, relevant in osteoporosis treatment.

- Synthesis Challenges : Hydrolysis of phosphonate esters requires careful conditions to avoid bond cleavage .

| Property | This compound | Diphosphonic Acid Derivative |

|---|---|---|

| Functional Groups | Amino, carboxylic acid | Amino, diphosphonic, carboxylic acid |

| Key Application | Drug development | Bone-targeting therapeutics |

Research Findings and Challenges

- Synthetic Accessibility: The dicyclopropyl analog’s synthesis is less straightforward than monosubstituted cyclopropane derivatives, often requiring multistep routes .

- Biological Activity: Fluorinated analogs (e.g., 1-amino-2,2-difluorocyclopropane) show superior antibacterial potency compared to non-fluorinated variants, highlighting the role of halogenation in drug design .

- Stability Issues : Hydrolysis of phosphonic esters in diphosphonic derivatives can lead to structural degradation, necessitating optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。